molecular formula C15H19ClF2N2O5 B11802220 (R)-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride

(R)-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B11802220
M. Wt: 380.77 g/mol
InChI Key: KABZXERTNBTSSY-PFEQFJNWSA-N
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Description

®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring system, which is a common structural motif in many biologically active molecules. The presence of amino, nitro, and difluoroacetate groups suggests that this compound could have interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Nitro Group: Nitration of the chroman ring can be performed using a nitrating agent such as nitric acid.

    Amino Group Introduction: The nitro group can be reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst.

    Difluoroacetate Ester Formation: The final step involves the esterification of the amino-chroman derivative with difluoroacetic acid and ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.

Biology

The presence of the amino and nitro groups suggests that this compound could interact with biological molecules, making it a potential candidate for biochemical studies.

Medicine

Given its structural features, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride would depend on its specific interactions with molecular targets. The amino group could form hydrogen bonds with biological molecules, while the nitro group could participate in redox reactions. The difluoroacetate group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 2-(4-amino-2,2-dimethyl-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is unique due to its combination of a chroman ring, amino, nitro, and difluoroacetate groups. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19ClF2N2O5

Molecular Weight

380.77 g/mol

IUPAC Name

ethyl 2-[(4R)-4-amino-2,2-dimethyl-6-nitro-3H-chromen-4-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C15H18F2N2O5.ClH/c1-4-23-12(20)15(16,17)14(18)8-13(2,3)24-11-6-5-9(19(21)22)7-10(11)14;/h5-7H,4,8,18H2,1-3H3;1H/t14-;/m1./s1

InChI Key

KABZXERTNBTSSY-PFEQFJNWSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl

Origin of Product

United States

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